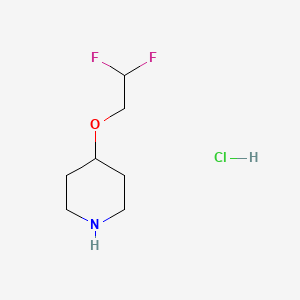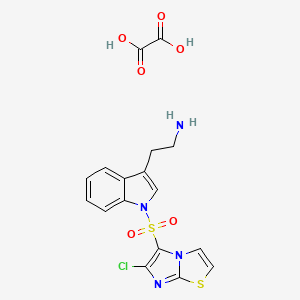![molecular formula C11H9ClO2 B1435908 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2044773-47-7](/img/structure/B1435908.png)
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Descripción general
Descripción
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound with the molecular weight of 208.64 . Its IUPAC name is 5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.64 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has been studied in the context of synthetic plant growth regulators, particularly focusing on the synthesis and crystal structure of related compounds. Turner, Anderson, and Mander (1980) synthesized a compound closely related to 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and analyzed its molecular structure in comparison to gibberellic acid, a plant growth regulator (Turner, Anderson, & Mander, 1980).
Preparation of Analogous Compounds
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound structurally similar to 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, was prepared using a method involving reduction and regiosselective deprotonation, as reported by Kiely (1991) (Kiely, 1991).
Cyclopropane Ring Studies
Matsui, Uchiyama, and Yoshioka (1963) conducted studies on chrysanthemic acid, which shares some structural similarities with 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, particularly in the cyclopropane ring structure. They explored the oxidation and rearrangement products of chrysanthemic acid (Matsui, Uchiyama, & Yoshioka, 1963).
Crystallography of Related Compounds
The crystallography of rac-(1R,1aR,4S,6aS)-Ethyl 4-carboxy-1,1a,2,3,4,5,6,6a-octahydrocyclopropa[f]indene-1-carboxylate, a related compound, was examined by Jones, Hopf, and Hussain (2005), providing insights into the structural aspects of similar cyclopropa-indene derivatives (Jones, Hopf, & Hussain, 2005).
Ring Opening and Enlargement
Schmitz, Sonnenschein, and Kuban (1985) researched the ring opening and enlargement of a cyclopropene carboxylic acid, which can provide valuable insights into the behavior of similar structures under various chemical conditions (Schmitz, Sonnenschein, & Kuban, 1985).
Propiedades
IUPAC Name |
5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKUPNAUQTSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



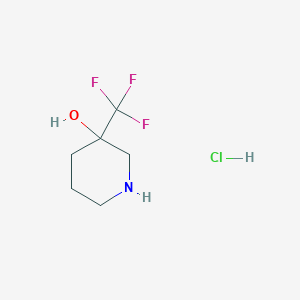
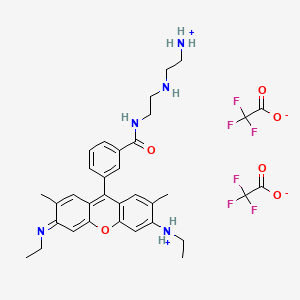
![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)
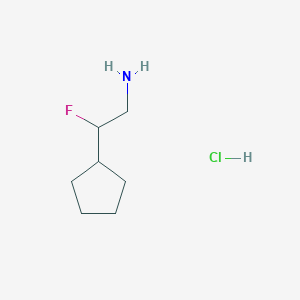
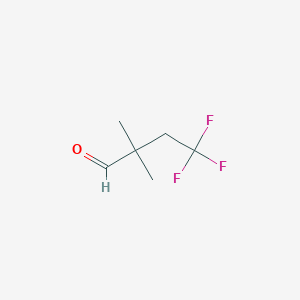
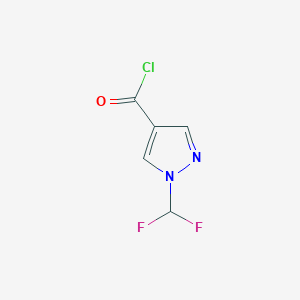
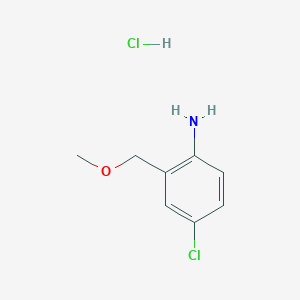
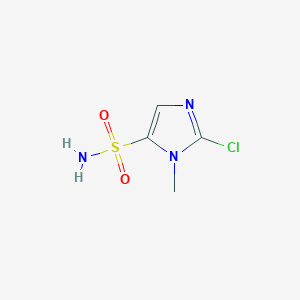
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)
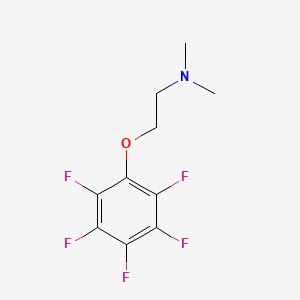
![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
